isorhamnetin 3-O-rhamnoside
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Overview
Description
Isorhamnetin 3-O-rhamnoside is a flavonoid glycoside derived from isorhamnetin, a naturally occurring flavonoid found in various plants. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties . It is commonly found in plants such as Cruciferae, Caesalpinia gilliesii, and Asturian cider apple .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isorhamnetin 3-O-rhamnoside can be synthesized using a highly efficient three-enzyme cascade system. The enzymes involved are rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzyme rhamnosyltransferase is cloned, expressed, and characterized in Escherichia coli .
Industrial Production Methods: The industrial production of this compound involves the use of the same three-enzyme cascade system. The highest titer of production reached 231 mg/L with a corresponding molar conversion of 100% . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Isorhamnetin 3-O-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Isorhamnetin 3-O-rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and enzyme catalysis.
Mechanism of Action
Isorhamnetin 3-O-rhamnoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory cells.
Antitumor Activity: It induces apoptosis and autophagy in cancer cells, inhibits cell proliferation, and prevents metastasis.
Comparison with Similar Compounds
Isorhamnetin 3-O-rhamnoside is unique due to its specific glycosylation pattern, which influences its biological activity. Similar compounds include:
- Isorhamnetin 3-O-glucoside
- Isorhamnetin 3-O-galactoside
- Isorhamnetin 3-O-robinobioside
- Isorhamnetin 3-O-neohesperidoside
- Narcissoside
- Isorhamnetin 3,5-O-diglucoside
- Typhaneoside
- Ombuin 3-glucoside
- Polygalin C
- Polygalin J
- Ombuoside
- Tamarixetin 7-O-neohesperidoside
- Isorhamnetin 7-O-glucoside
- Isorhamnetin 3-glucoside-7-rhamnoside
- Isorhamnetin 3,7-O-diglucoside
- Isorhamnetin-3-O-rutinoside-7-O-glucoside
- Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside
- Isorhamnetin 3-sophoroside-7-rhamnoside
- Limocitrin 3-O-beta-D-glucopyranoside
- Limocitrin-3-O-rutinoside
- Limocitrin-3-O-beta-D-sophoroside .
These compounds share similar structural features but differ in their glycosylation patterns, which can significantly affect their biological activities.
Properties
Molecular Formula |
C22H22O11 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-12(25)6-10(23)7-14(15)32-20(21)9-3-4-11(24)13(5-9)30-2/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1 |
InChI Key |
UXXAEVMOIUAYQT-UFGFRKJLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)O)O)O |
Origin of Product |
United States |
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